molecular formula C17H14N2O4 B1222749 5-Methyl-5-(4-phenoxy-phenyl)-pyrimidine-2,4,6-trione CAS No. 288102-94-3

5-Methyl-5-(4-phenoxy-phenyl)-pyrimidine-2,4,6-trione

Cat. No.: B1222749
CAS No.: 288102-94-3
M. Wt: 310.30 g/mol
InChI Key: RTBMLCLTYAPKIF-UHFFFAOYSA-N
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Description

5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenoxy and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 4-phenoxybenzaldehyde with urea and methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenoxy and phenyl groups on the pyrimidine ring differentiates it from other similar compounds and contributes to its diverse applications .

Properties

CAS No.

288102-94-3

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

5-methyl-5-(4-phenoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H14N2O4/c1-17(14(20)18-16(22)19-15(17)21)11-7-9-13(10-8-11)23-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,19,20,21,22)

InChI Key

RTBMLCLTYAPKIF-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

CC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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